molecular formula C7H13NO B2609077 4-Methoxy-3,3-dimethyl-butyronitrile CAS No. 854866-84-5

4-Methoxy-3,3-dimethyl-butyronitrile

Cat. No. B2609077
CAS RN: 854866-84-5
M. Wt: 127.187
InChI Key: MNADLBBBJAUHQX-UHFFFAOYSA-N
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Description

4-Methoxy-3,3-dimethyl-butyronitrile, also known as MDBN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDBN is a colorless liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. It is widely used in the pharmaceutical and chemical industries as a building block for various organic compounds.

Scientific Research Applications

Photophysical and Photochemical Applications

The synthesis and characterization of novel compounds including methoxy-substituted phthalocyanines for their photophysical and photochemical properties have been explored. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer applications due to their good singlet oxygen generation and appropriate photodegradation properties (Ü. Demirbaş et al., 2016).

Stereoselective Organic Synthesis

Methoxy-substituted compounds have been studied in the context of stereoselective synthesis, demonstrating the impact of methoxyl groups on the stereochemical outcomes of reactions. This research offers insights into the design of stereoselective synthetic pathways for the development of new organic molecules (M. Nitta et al., 1983).

Development of Ligands and Complexes

Research has focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, which are critical in the development of coordination compounds for various applications, including catalysis and material science (E. Budzisz et al., 2004).

Charge Transfer Dynamics

Investigations into the charge transfer dynamics of methoxy-substituted compounds like 4-(Dimethylamino)benzonitrile provide foundational understanding of their electronic properties, which are important for applications in photovoltaics, sensors, and other electronic devices (J. Rhinehart et al., 2012).

Electrolyte Additives for Batteries

The use of methoxy-substituted benzonitriles as electrolyte additives in lithium-ion batteries has been explored. These additives can significantly improve the cyclic stability and performance of high-voltage cathodes, highlighting their importance in enhancing battery technology (Wenna Huang et al., 2014).

properties

IUPAC Name

4-methoxy-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(2,4-5-8)6-9-3/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNADLBBBJAUHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Step C To the solution of 4-hydroxy-3,3-dimethyl-butyronitrile (0.8 g, 7 mmol) in anhydrous dimethylformamide (5 mL) was added NaH (60%, 0.42 g, 11 mmol). The mixture was stirred at room temperature for 15 min, then iodomethane (0.88 mL, 14 mmol) was added. The mixture was stirred at room temperature for 1 h. Water was added. The mixture was extracted with ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4, and concentrated to give 4-methoxy-3,3-dimethyl-butyronitrile as a yellow oil (0.85 g, 94%).
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